molecular formula C18H18BrClN2O2 B12461273 5-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide

5-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide

Cat. No.: B12461273
M. Wt: 409.7 g/mol
InChI Key: QJHXJUIYJIZIEO-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 3rd position, and a pyrrolidinyl group at the 4th position of the phenyl ring Additionally, it has a methoxy group at the 2nd position of the benzamide structure

Preparation Methods

The synthesis of 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The brominated product is then converted to the corresponding benzamide by reacting with an appropriate amine, such as 3-chloro-4-(pyrrolidin-1-yl)aniline, under amidation conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and pyrrolidinyl groups, resulting in the formation of different oxidation states and functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar bromine and chlorine substitution pattern but differs in the presence of a furan ring and a piperazinyl group.

    N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-2-methoxybenzamide: This compound lacks the bromine atom at the 5th position, making it structurally similar but with different reactivity and properties.

The uniqueness of 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18BrClN2O2

Molecular Weight

409.7 g/mol

IUPAC Name

5-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C18H18BrClN2O2/c1-24-17-7-4-12(19)10-14(17)18(23)21-13-5-6-16(15(20)11-13)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)

InChI Key

QJHXJUIYJIZIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

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